2-Amino-1-(2-chlorophenyl)ethanone
Overview
Description
“2-Amino-1-(2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(2-chlorophenyl)ethanone” consists of an ethanone group attached to a 2-chlorophenyl group and an amino group . It is achiral, with no defined stereocenters or E/Z centers .
Physical And Chemical Properties Analysis
“2-Amino-1-(2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . Additional physical and chemical properties are not available in the search results. For detailed information, it is recommended to refer to a specialized chemical properties database or literature.
Scientific Research Applications
Heterocyclic Compound Synthesis : 2-Amino-1-(2-chlorophenyl)ethanone is used in the synthesis of heterocyclic compounds. For example, it's involved in the preparation of isoflavones, diarylisoxazoles, diarylpyrazoles, and 2-aminopyrimidines, which are important in medicinal chemistry (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial Activity : Compounds synthesized from 2-Amino-1-(2-chlorophenyl)ethanone, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria (Wanjari, 2020).
Anti-Inflammatory Compounds : This chemical is also used in the synthesis of novel compounds with potential anti-inflammatory properties. For instance, derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone have been developed and evaluated for their anti-inflammatory activity, showing significant results in animal models (Karande & Rathi, 2017).
Organic Synthesis Applications : It's also important in organic synthesis, for instance, in the formation of dihydroindolo[1,2-c]quinazoline derivatives, which are of interest due to their potential biological activities (Harano et al., 2007).
Biocatalysis in Drug Synthesis : Biocatalysis using strains like Acinetobacter sp. has been employed for the asymmetric synthesis of chiral intermediates like (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, derived from 2-chloro-1-(2,4-dichlorophenyl)ethanone, a crucial step in the production of antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).
properties
IUPAC Name |
2-amino-1-(2-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSDKOOEBXFJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388473 | |
Record name | 2-amino-1-(2-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-chlorophenyl)ethanone | |
CAS RN |
743357-99-5 | |
Record name | 2-amino-1-(2-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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